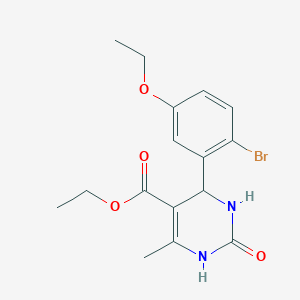![molecular formula C22H23N5O6S2 B4000278 N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4000278.png)
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O6S2 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 517.10897582 g/mol and the complexity rating of the compound is 913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and application of complex compounds with similar structural motifs to N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide, focusing on their synthesis, stability, and potential for further chemical transformations. For example, studies on the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines demonstrate the versatility of similar compounds in organic synthesis, offering routes to complex natural products and pharmaceuticals (Back & Nakajima, 2000).
Anticancer Applications
Compounds structurally related to this compound have shown promising anticancer activities. Specifically, derivatives of 1,4‐Naphthoquinone containing phenylaminosulfanyl moiety have been evaluated for their cytotoxic activity against various human cancer cell lines, indicating the potential of such compounds in the development of new anticancer agents (Ravichandiran et al., 2019).
Electroactive and Liquid Crystalline Applications
The synthesis of novel electroactive and liquid crystalline materials, incorporating sulfone and pyridine groups, showcases the potential of compounds similar to the target molecule in materials science. These materials exhibit unique properties such as anisotropic conductivity and thermal stability, making them suitable for advanced technological applications (Liu et al., 2011).
Molecular Structure Analysis
Detailed molecular structure analysis of compounds with similar sulfonyl and pyrimidinyl groups has provided insights into their molecular configurations and interactions. For instance, the study of bosentan monohydrate, a compound with related structural features, reveals the intricate molecular arrangements and potential for forming supramolecular structures (Kaur et al., 2012).
Environmental and Microbial Degradation
Research into the degradation of chlorimuron-ethyl by Aspergillus niger illustrates the environmental relevance of studying compounds with sulfonylurea structures. Understanding the microbial transformation pathways of these compounds can inform the development of strategies for mitigating their environmental impact (Sharma et al., 2012).
Propiedades
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O6S2/c1-33-21-14-20(23-15-24-21)26-34(29,30)18-10-6-17(7-11-18)25-22(28)16-4-8-19(9-5-16)35(31,32)27-12-2-3-13-27/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSQCNTGCHMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole](/img/structure/B4000195.png)
![N'-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000202.png)
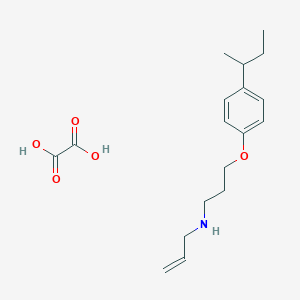
![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4000214.png)
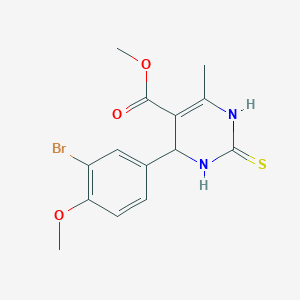
![N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine;oxalic acid](/img/structure/B4000241.png)
![N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4000243.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate](/img/structure/B4000245.png)
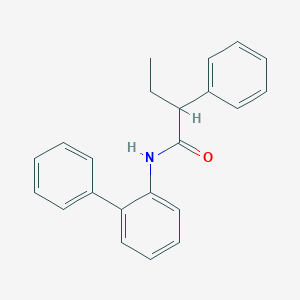
![N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000267.png)
![2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000268.png)
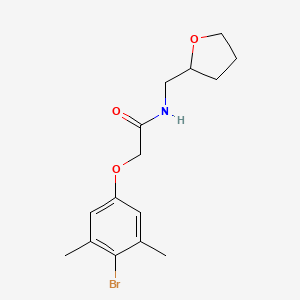
![1-methyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4000283.png)
